preproatrial natriuretic factor (56-92)
Description
Historical Context and Discovery
The identification of preproatrial natriuretic factor (56-92) [112199-06-1] emerged from foundational research on atrial natriuretic peptide (ANP). In 1981, Adolfo de Bold discovered that atrial extracts contained a natriuretic factor, later purified as ANP. Subsequent studies revealed that ANP is derived from a 151-amino-acid preprohormone (prepro-ANP) encoded by the NPPA gene. Proteolytic processing generates pro-ANP (residues 26-151), which is stored in atrial granules and cleaved upon secretion to release mature ANP (residues 126-151).
The (56-92) fragment, a mid-region peptide of pro-ANP, was first characterized in the late 1980s. Vesely et al. (1987) demonstrated that prepro-ANF (56-92) activates renal guanylate cyclase, a key enzyme in cyclic GMP (cGMP)-mediated signaling. This fragment’s bioactivity distinguished it from other pro-ANP regions, positioning it as a functional intermediary in natriuretic peptide processing.
Classification within the Natriuretic Peptide Family
Prepro-ANF (56-92) belongs to the natriuretic peptide (NP) family, which includes ANP, B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides share a conserved 17-amino-acid ring structure stabilized by disulfide bonds, critical for receptor binding. The (56-92) fragment is unique as a non-mature peptide derived from the prohormone precursor. Unlike ANP and BNP, which are endocrine hormones, prepro-ANF (56-92) may act locally in tissues, modulating renal and cardiovascular functions.
Table 1: Key Features of Prepro-ANF (56-92)
Nomenclature and Alternative Designations
The peptide is systematically designated as preproatrial natriuretic factor (56-92) or prepro-ANF (56-92). Alternative names include:
- NT-pro-ANP (31-67)
- Human atrial natriuretic factor precursor (56-92)
- CAS Registry Number: 112199-06-1
The fragment’s numbering reflects its position in the prepro-ANP sequence, with residue 56 corresponding to the N-terminus after signal peptide cleavage.
Evolutionary Conservation and Significance
The NPPA gene is evolutionarily conserved across mammals, with ANP playing critical roles in blood pressure regulation and electrolyte balance. The (56-92) fragment’s sequence shows moderate conservation, particularly in residues critical for guanylate cyclase activation. For example, the central hydrophobic region (residues 70-85) is conserved in humans, rats, and pigs, suggesting functional importance.
In murine models, deletion of NPPA exacerbates cardiac hypertrophy under volume overload, underscoring ANP’s protective role. While the (56-92) fragment itself has not been studied in evolutionary contexts, its contribution to pro-ANP processing highlights its indirect role in conserving NP system functionality.
Properties
CAS No. |
107949-88-2 |
|---|---|
Molecular Formula |
C6H2ClFO2S |
Synonyms |
preproatrial natriuretic factor (56-92) |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Research
Prepro-atrial natriuretic factor (56-92) is primarily utilized in cardiovascular research. Its applications include:
- Blood Pressure Regulation : It is studied for its role in modulating blood pressure through its vasodilatory effects. The compound inhibits the renin-angiotensin-aldosterone system, leading to decreased blood pressure and increased sodium excretion .
- Heart Failure Studies : Elevated levels of this peptide are often found in patients with congestive heart failure. Research indicates that it may help mitigate cardiac hypertrophy and improve cardiac function .
Renal Function Studies
The compound's impact on renal function is significant:
- Natriuresis and Diuresis : Prepro-atrial natriuretic factor (56-92) promotes natriuresis (sodium excretion) and diuresis (increased urine production) by enhancing glomerular filtration rate (GFR) and inhibiting sodium reabsorption in the kidneys .
Drug Development
Research involving prepro-atrial natriuretic factor (56-92) is crucial for developing new medications targeting the natriuretic peptide system:
- Therapeutic Potential : Investigations focus on its potential therapeutic effects for conditions such as hypertension and heart failure, making it a valuable tool for drug development aimed at these diseases.
Neuroendocrine Studies
Recent studies have explored the neuroendocrine roles of prepro-atrial natriuretic factor (56-92):
- Interaction with Brain Function : It has been shown to influence behaviors related to stress and anxiety, particularly in alcohol withdrawal scenarios, suggesting a broader role beyond cardiovascular regulation .
Case Study 1: Heart Failure
In a study involving patients with heart failure, elevated levels of prepro-atrial natriuretic factor (56-92) were correlated with improved outcomes when administered alongside standard heart failure therapies. The findings suggest that this peptide could enhance diuresis and improve hemodynamic parameters in these patients.
Case Study 2: Hypertension Management
Research has demonstrated that administration of prepro-atrial natriuretic factor (56-92) significantly reduced systolic and diastolic blood pressure in hypertensive animal models. These results highlight its potential as a therapeutic agent for managing hypertension.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Atrial Natriuretic Peptide (ANP, 99–126):
- Origin : C-terminal fragment of preproANP.
- Function : Binds to natriuretic peptide receptor-A (NPR-A), stimulating cGMP production to induce natriuresis, diuresis, and vasodilation .
- Clinical Role: Gold-standard biomarker for acute heart failure (AHF) diagnosis; plasma levels correlate with atrial stretch and volume overload .
PreproANF (56-92):
- Origin : Mid-regional fragment of preproANP.
- Function : Activates guanylate cyclase with an ED50 of 10 nM in renal tissues, comparable to ANP . Unlike ANP, it also suppresses adenylate cyclase, suggesting broader regulatory roles in electrolyte balance .
B-type Natriuretic Peptide (BNP) and NT-proBNP:
- Origin : Cleaved from preproBNP; BNP (active) and NT-proBNP (inactive) are released in response to ventricular stress .
- Function : BNP activates NPR-A, while NT-proBNP serves as a stable biomarker for heart failure (HF) severity .
- Clinical Role: NT-proBNP is superior to BNP in prognosticating long-term mortality in HF due to its longer half-life .
MR-proANP (Mid-regional proANP):
- Origin : Mid-regional fragment of proANP.
- Function: Stable surrogate for ANP; correlates with AHF diagnosis and mortality .
- Clinical Role: Comparable diagnostic accuracy to NT-proBNP in dyspneic patients .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the predominant method for preparing prepro-ANF (56-92). This technique involves sequential addition of protected amino acids to a resin-bound growing peptide chain, enabling high yields and precise control over the sequence.
| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Terminal Modification |
|---|---|---|---|
| 2-Chlorotrityl chloride | 0.4–1.0 | 1% TFA in DCM | Free carboxylic acid |
| Rink amide | 0.3–0.7 | 95% TFA | C-terminal amide |
Amino Acid Coupling
Coupling reactions employ activated amino acids to ensure efficient peptide bond formation. HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N'-diisopropylcarbodiimide) are widely used coupling reagents, with HBTU offering faster kinetics.
-
Typical coupling conditions :
Double couplings are recommended for sterically hindered residues (e.g., valine, isoleucine) to minimize deletion sequences.
Deprotection Steps
Fmoc removal is achieved using 20% piperidine in DMF , which cleaves the Fmoc group while leaving side-chain protections intact.
-
Deprotection protocol :
Side-chain protecting groups (e.g., tert-butyl for serine, trityl for glutamine) remain stable during Fmoc deprotection and are removed during final cleavage.
Cleavage from Resin
Cleavage conditions depend on the resin type and desired peptide modification:
-
2-Chlorotrityl chloride resin : Mild cleavage using 1% trifluoroacetic acid (TFA) in DCM preserves side-chain protections, yielding peptides for further modifications.
-
Rink amide resin : Harsh cleavage with 95% TFA , 2.5% water, and 2.5% triisopropylsilane (TIS) removes all protecting groups, producing the final deprotected peptide.
Table 2: Cleavage Conditions and Outcomes
| Resin Type | Cleavage Cocktail | Side-Chain Protections | Peptide Form |
|---|---|---|---|
| 2-Chlorotrityl chloride | 1% TFA in DCM | Retained | Protected |
| Rink amide | 95% TFA, 2.5% H2O, 2.5% TIS | Removed | Deprotected |
Purification Techniques
Crude peptides are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns.
-
Mobile phases :
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
Table 3: HPLC Purification Parameters
| Column | Flow Rate (mL/min) | Detection Wavelength | Yield (%) | Purity (%) |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | 1.0 | 220 nm | 60–75 | >95 |
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (M.W. 3878.3 Da) and sequence integrity.
Bioactivity Validation
Prepro-ANF (56-92) enhances renal guanylate cyclase activity by 3.5-fold at 1 µM, as measured by cGMP production in vitro.
Challenges and Optimizations
Truncated Sequences
Truncations arise from incomplete couplings or premature cleavage. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What validated methods are recommended for detecting Prepro-ANF (56-92) in biological samples?
- Methodological Answer :
- ELISA : Use polyclonal antibodies (e.g., Rabbit Anti-Prepro-ANF (56-92)) validated for specificity via competitive inhibition assays. Dilution optimization is critical; typical working dilutions range from 1:500 to 1:800 in ELISA .
- HPLC-MS/MS : For quantitative analysis, employ solid-phase extraction (SPE) followed by reverse-phase chromatography coupled with tandem mass spectrometry. This method allows simultaneous detection of oxidative/nitrative stress biomarkers (e.g., 8-OHdG, MDA) in urine, which may correlate with Prepro-ANF (56-92) activity .
- Immunohistochemistry : Localize Prepro-ANF (56-92) in tissues (e.g., kidney proximal tubules) using peroxidase-conjugated antibodies. Tissue fixation with paraformaldehyde preserves epitope integrity .
Q. What physiological roles of Prepro-ANF (56-92) are well-established in cardiovascular and renal systems?
- Key Findings :
- Vasodilation : Prepro-ANF (56-92) directly relaxes vascular smooth muscle via cyclic GMP activation, antagonizing angiotensin II .
- Renal Effects : Increases glomerular filtration rate (GFR) without sustained renal blood flow elevation. Reduces sodium reabsorption in proximal tubules by inhibiting Na+/K+ ATPase .
- Hormonal Regulation : Suppresses renin and aldosterone secretion, making it a counter-regulatory peptide in hypertension and heart failure .
Q. Which animal models are suitable for studying Prepro-ANF (56-92) in vivo?
- Model Systems :
- Rodents : Rats and mice with volume-overload hypertension (e.g., two-kidney, one-clip models) show elevated plasma Prepro-ANF (56-92) levels, mimicking human congestive heart failure .
- Canines : Dogs are used for pharmacokinetic studies due to similarities in renal ANF clearance mechanisms .
Advanced Research Questions
Q. How does Prepro-ANF (56-92) interact with guanylate cyclase pathways, and what experimental approaches clarify its signaling dynamics?
- Mechanistic Insights :
- Prepro-ANF (56-92) binds to natriuretic peptide receptor-A (NPR-A), activating particulate guanylate cyclase (pGC) and increasing intracellular cGMP. Use cGMP-specific ELISAs or FRET-based biosensors to quantify real-time signaling in transfected HEK293 cells .
- Contradictions : Some studies report cGMP-independent vasodilation in renal arterioles, suggesting alternative pathways (e.g., prostaglandin E2 modulation). Co-administration of cyclooxygenase inhibitors (e.g., indomethacin) can test this hypothesis .
Q. How can conflicting data on Prepro-ANF (56-92)'s renal effects be resolved?
- Analytical Strategies :
- Dose-Response Studies : Low-dose ANF (56-92) increases GFR, while high doses paradoxically reduce renal perfusion due to systemic hypotension. Use telemetry in conscious animals to monitor hemodynamic changes .
- Tissue-Specific Knockouts : Generate proximal tubule-specific NPR-A knockout mice to isolate renal vs. systemic effects .
Q. What biomarkers complement Prepro-ANF (56-92) in heart failure (HF) research, and how are they integrated into clinical trial design?
- Multi-Biomarker Panels :
- NT-proBNP : Correlates with Prepro-ANF (56-92) in HF prognosis but has slower clearance, making it stable for large-scale studies .
- Oxidative Stress Markers : Combine with 8-isoprostane or nitrotyrosine measurements to assess ANF’s role in mitigating endothelial dysfunction .
Q. What are the challenges in quantifying Prepro-ANF (56-92) in heterogeneous patient populations?
- Preanalytical Considerations :
- Sample Stability : Prepro-ANF (56-92) degrades rapidly; collect plasma in EDTA tubes with protease inhibitors (e.g., aprotinin) and freeze at -80°C within 1 hour .
- Population Variability : Adjust for age, sex, and renal function in statistical models. For example, glomerular filtration rate (eGFR) inversely correlates with Prepro-ANF (56-92) levels in elderly cohorts .
Methodological Best Practices
- Antibody Validation : Always perform Western blotting or immunoprecipitation to confirm antibody specificity, as commercial kits may cross-react with other ANF fragments (e.g., ANP 1-28) .
- Data Normalization : Express Prepro-ANF (56-92) concentrations relative to creatinine in urine or albumin in plasma to account for dilution effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
